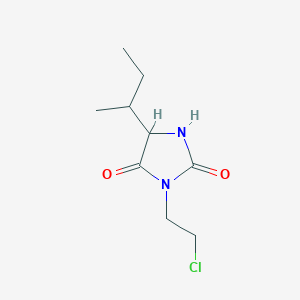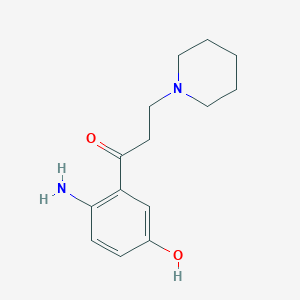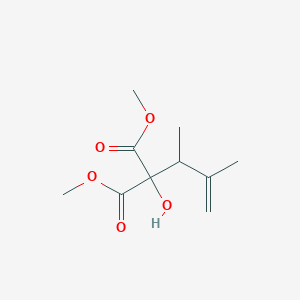![molecular formula C39H27O9P B14375525 Tris[2-(4-hydroxybenzoyl)phenyl] phosphite CAS No. 90317-59-2](/img/structure/B14375525.png)
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is an organophosphorus compound with the molecular formula C42H30O9P. It is a phosphite ester derived from hydroxybenzoyl phenol. This compound is known for its role as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(4-hydroxybenzoyl)phenyl] phosphite typically involves the reaction of phosphorus trichloride with 2-(4-hydroxybenzoyl)phenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme is as follows:
PCl3+32-(4-hydroxybenzoyl)phenol→Tris[2-(4-hydroxybenzoyl)phenyl] phosphite+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding phenol.
Substitution: It can undergo substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.
Substitution: Reagents such as halogens or other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Phosphates and phenolic compounds.
Hydrolysis: Phosphoric acid and 2-(4-hydroxybenzoyl)phenol.
Substitution: Various substituted phosphite esters.
Wissenschaftliche Forschungsanwendungen
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant and stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant properties.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Wirkmechanismus
The primary mechanism by which Tris[2-(4-hydroxybenzoyl)phenyl] phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause degradation of materials or biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphite ester used as an antioxidant in polymers.
Triphenyl phosphite: Used as a stabilizer and antioxidant in various industrial applications.
Tris(4-nonylphenyl) phosphite: Used in the production of polymers and as an antioxidant.
Uniqueness
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is unique due to its specific structure, which provides enhanced antioxidant properties compared to other phosphite esters. Its ability to stabilize polymers and prevent oxidative degradation makes it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
90317-59-2 |
|---|---|
Molekularformel |
C39H27O9P |
Molekulargewicht |
670.6 g/mol |
IUPAC-Name |
tris[2-(4-hydroxybenzoyl)phenyl] phosphite |
InChI |
InChI=1S/C39H27O9P/c40-28-19-13-25(14-20-28)37(43)31-7-1-4-10-34(31)46-49(47-35-11-5-2-8-32(35)38(44)26-15-21-29(41)22-16-26)48-36-12-6-3-9-33(36)39(45)27-17-23-30(42)24-18-27/h1-24,40-42H |
InChI-Schlüssel |
OKVNBZMBPLXOLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)OP(OC3=CC=CC=C3C(=O)C4=CC=C(C=C4)O)OC5=CC=CC=C5C(=O)C6=CC=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
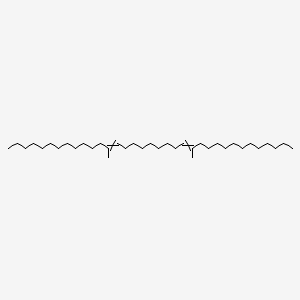
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)

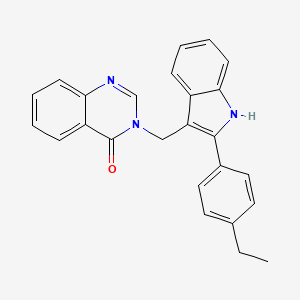
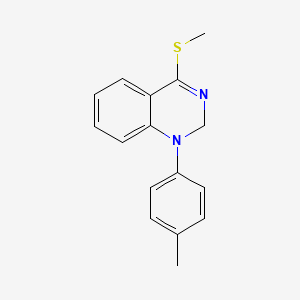
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)

